molecular formula C23H28ClN3O5S2 B11247815 {1-[(3-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone

{1-[(3-Chlorobenzyl)sulfonyl]piperidin-3-yl}[4-(phenylsulfonyl)piperazin-1-yl]methanone

Katalognummer: B11247815
Molekulargewicht: 526.1 g/mol
InChI-Schlüssel: ZUBYIDYVRWJASI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazines. This compound is characterized by the presence of benzenesulfonyl and chlorophenylmethanesulfonyl groups attached to a piperidine ring, which is further connected to a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzenesulfonyl chloride with piperazine to form 1-(benzenesulfonyl)piperazine. This intermediate is then reacted with 1-[(3-chlorophenyl)methanesulfonyl]piperidine-3-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Organic solvents such as dichloromethane, tetrahydrofuran.

    Catalysts: Transition metal catalysts like palladium or platinum.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may interact with GABA receptors, influencing neurotransmission and exhibiting potential anthelmintic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(BENZENESULFONYL)-4-{1-[(3-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBONYL}PIPERAZINE is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of benzenesulfonyl and chlorophenylmethanesulfonyl groups provides distinct properties that differentiate it from other similar compounds.

Eigenschaften

Molekularformel

C23H28ClN3O5S2

Molekulargewicht

526.1 g/mol

IUPAC-Name

[4-(benzenesulfonyl)piperazin-1-yl]-[1-[(3-chlorophenyl)methylsulfonyl]piperidin-3-yl]methanone

InChI

InChI=1S/C23H28ClN3O5S2/c24-21-8-4-6-19(16-21)18-33(29,30)27-11-5-7-20(17-27)23(28)25-12-14-26(15-13-25)34(31,32)22-9-2-1-3-10-22/h1-4,6,8-10,16,20H,5,7,11-15,17-18H2

InChI-Schlüssel

ZUBYIDYVRWJASI-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.